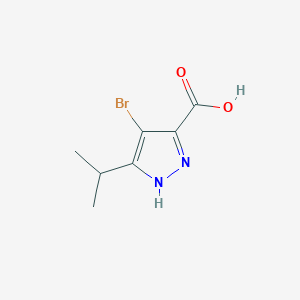![molecular formula C6H3BrClN3 B1520163 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060816-58-1](/img/structure/B1520163.png)
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been used in the synthesis of bioactive molecules and biohormones .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives has been reported in several studies . For instance, 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the linear formula C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H, (H,9,10,11) .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine are not detailed in the search results, it’s known that this compound is used as an intermediate in organic synthesis .
Physical And Chemical Properties Analysis
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a molecular weight of 232.47 . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Tyrosine Kinase Inhibitors
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: is utilized in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they block the action of enzymes that promote cell growth .
Development of STAT6 Inhibitors
This compound serves as an intermediate in creating oral signal transducers and activators of transcription 6 (STAT6) inhibitors. STAT6 plays a significant role in the signaling pathways of certain immune responses, and its inhibition can be beneficial in treating asthma and allergic reactions .
Research in Apoptosis Induction
In scientific studies, derivatives of this compound have shown the ability to induce apoptosis in cancer cells, such as HepG2 cells. This is accompanied by an increase in proapoptotic proteins and downregulation of anti-apoptotic proteins, offering a potential pathway for cancer treatment .
Pharmaceutical Intermediates
As an important raw material, 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is used as an intermediate in pharmaceuticals. It contributes to the development of various drugs by participating in multiple stages of chemical synthesis .
Agrochemical Research
This compound is also used in the field of agrochemicals. Its derivatives can be employed in creating pesticides and herbicides, contributing to the protection of crops and ensuring food security .
Dye Manufacturing
In the dye industry, 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is used as an intermediate for producing dyes. These dyes are then used in coloring fabrics, foods, and other materials .
Advanced Battery Science
The compound finds application in advanced battery science research. It can be involved in the development of new materials that enhance battery performance and longevity .
Controlled Environment and Cleanroom Solutions
Lastly, this compound is significant in creating controlled environment solutions. It’s used in the synthesis of materials that are essential for maintaining cleanroom standards in industries like semiconductor manufacturing and biotechnology .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIUDPUHXGYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672015 | |
| Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060816-58-1 | |
| Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















